Isoflavonoids
Isoliquiritigenin, a member of the isoflavonoid family, exhibits a diverse array of biological activities and pharmacological effects. Isolated from various plants, including licorice roots, isoliquiritigenin possesses significant antioxidant, anti-inflammatory, and antimicrobial properties. Its structure includes two benzene rings linked by a furan ring, conferring unique bioactivity profiles. Extensive studies have demonstrated that this compound can modulate the expression of several genes involved in inflammation and oxidative stress, making it promising for therapeutic applications in inflammatory diseases and cancer treatment. Additionally, isoliquiritigenin shows potential as an antidiabetic agent due to its ability to improve insulin sensitivity and reduce glucose levels. Due to its multifaceted health benefits, isoliquiritigenin is increasingly being investigated for various pharmaceutical and food supplement formulations.

- Isoflav-3-enes
- Isoflav-2-enes
- O-methylated isoflavonoids
- 6-prenylated isoflavanones
- 7-O-methylisoflavones
- 3'-O-methylisoflavones
- Hydroxyisoflavonoids
- Furanoisoflavonoids
- Isoflavonoid O-glycosides
- Pterocarpans
- Isoflavones
- Coumestans
- 4'-O-methylated isoflavonoids
- Pyranoisoflavonoids
- Isoflavans
- Rotenones
- Isoflavonoid C-glycosides
- 5-O-methylated isoflavonoids
- 7-O-methylated isoflavonoids
- 8-prenylated isoflavanones
- 4'-O-methylisoflavones
- 3'-hydroxy,4'-methoxyisoflavonoids
- Rotenoids
- Isoflavanones
- 3'-O-methylated isoflavonoids
- Isoflavanols
- 3-arylcoumarin flavonoids
- 3'-prenylated isoflavanones
- Isoflavanquinones
- 2'-O-methylated isoflavonoids
- 2-O-methylated isoflavonoids
- 2'-prenylated isoflavones
- Isoflav-3-enones
- 8-O-methylated isoflavonoids
- Isoflavonoids
- Coumaronochromenes
- Coumaronochromones
- 6-O-methylated isoflavonoids
Structure | Chemical Name | CAS | MF |
---|---|---|---|
![]() |
6-ethyl-7-methoxy-2-methyl-3-phenyl-4H-chromene-4-thione | 129414-79-5 | C19H18O2S |
![]() |
5,11-Dihydroxy-1H-benzo2,3oxepino-4,5-cchromen-8(2H)-one | 554431-14-0 | C17H12O5 |
![]() |
3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromene-4-thione | 487030-48-8 | C19H17ClO2S |
Related Literature
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
Recommended suppliers
-
Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Shanghai Joy Biotech LtdFactory Trade Brand reagentsCompany nature: Private enterprises
-
Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
atkchemicaFactory Trade Brand reagentsCompany nature: Private enterprises
-
Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
Recommended products